molecular formula C15H17N3O5S2 B2558798 Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate CAS No. 394232-24-7

Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate

Cat. No. B2558798
CAS RN: 394232-24-7
M. Wt: 383.44
InChI Key: KTKBWCMJQGJGJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thiadiazole ring, an amine group, a carbonyl group, and a sulfanylacetate group. It also contains a phenyl ring with two methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the amine group might undergo reactions with acids or electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Green Solvent for Organic Synthesis

Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate offers an eco-friendly alternative for organic synthesis. Notably, it can be synthesized via two different base-catalyzed Michael additions from readily available building blocks. The more advanced synthetic route involves a swift, solvent-free reaction with catalytic amounts of base, making it a sustainable choice .

O- and N-Arylation in SNAr Reactions

This green solvent has been successfully applied in O- and N-arylation reactions. Its performance in SNAr reactions rivals or surpasses other green solvents, demonstrating its efficacy in various synthetic processes .

Membrane Science Applications

Conventional polar aprotic solvents are often toxic and used in large quantities in membrane science. Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate provides a greener alternative for membrane-related research. Its properties, including dielectric constant, solubility parameters, and solvent miscibility, make it suitable for use in this field .

Biological and Medicinal Studies

While further research is needed, this compound’s unique structure suggests potential biological activity. Investigating its interactions with biological targets could lead to novel drug candidates or therapeutic agents .

Natural Product Synthesis

Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate serves as a precursor for natural products and biologically active non-natural compounds. Researchers can explore its role in synthesizing bioactive molecules .

Catalysis and Ligand Design

Given its thiazole and amino acid ester moieties, this compound may find applications in catalysis or ligand design. Investigating its coordination chemistry and reactivity could reveal new insights .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-21-9-4-5-11(22-2)10(6-9)14-17-18-15(25-14)16-12(19)7-24-8-13(20)23-3/h4-6H,7-8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBWCMJQGJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate

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